1-((1R,2R)-2-methylcyclopropyl)ethanone
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Overview
Description
1-((1R,2R)-2-methylcyclopropyl)ethanone is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium or copper complexes . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable alkenes using diazo compounds. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 1-((1R,2R)-2-methylcyclopropyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-((1R,2R)-2-methylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-((1R,2R)-2-methylcyclopropyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl ring and ethanone moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-((1R,2R)-2-methylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an ethanone moiety.
1-((1R,2R)-2-methylcyclopropyl)propane: Similar structure but with a propane chain instead of an ethanone moiety.
Uniqueness: 1-((1R,2R)-2-methylcyclopropyl)ethanone is unique due to its specific combination of a cyclopropyl ring and an ethanone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(1R,2R)-2-methylcyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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